4-Amino-8-chloro-6-nitroquinoline-3-carboxylic acid
Beschreibung
4-Amino-8-chloro-6-nitroquinoline-3-carboxylic acid is a quinoline derivative with notable biological and chemical properties Quinolines are a class of heterocyclic aromatic organic compounds with diverse applications in pharmaceuticals, dyes, and materials science
Eigenschaften
IUPAC Name |
4-amino-8-chloro-6-nitroquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O4/c11-7-2-4(14(17)18)1-5-8(12)6(10(15)16)3-13-9(5)7/h1-3H,(H2,12,13)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFZQNUPIVNCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)N)C(=O)O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-chloro-6-nitroquinoline-3-carboxylic acid typically involves multiple steps, starting from quinoline or its derivatives. One common method is the nitration of 8-chloroquinoline followed by subsequent amination and carboxylation reactions. The reaction conditions often require strong nitrating agents, such as nitric acid, and careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistency and scalability. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-8-chloro-6-nitroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in different derivatives.
Substitution: The chlorine and amino groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrosoquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-Amino-8-chloro-6-nitroquinoline-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its structural similarity to natural substrates allows it to interact with biological targets effectively.
Medicine: In the medical field, derivatives of this compound have been explored for their antibacterial and antiviral properties. Its ability to disrupt microbial cell processes makes it a candidate for developing new therapeutic agents.
Industry: In the materials industry, quinoline derivatives are used in the production of dyes, pigments, and other chemical products. The unique properties of 4-Amino-8-chloro-6-nitroquinoline-3-carboxylic acid contribute to the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism by which 4-Amino-8-chloro-6-nitroquinoline-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in antibacterial applications, the compound may inhibit bacterial enzymes by binding to their active sites, disrupting essential metabolic processes. The specific molecular targets and pathways involved can vary depending on the biological context and the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
4-Amino-6-nitroquinoline-3-carboxylic acid
8-Chloroquinoline-3-carboxylic acid
4-Amino-8-chloroquinoline-3-carboxylic acid
Uniqueness: 4-Amino-8-chloro-6-nitroquinoline-3-carboxylic acid is unique due to the presence of both nitro and chloro substituents on the quinoline ring, which significantly affects its reactivity and biological activity. This combination of functional groups allows for diverse chemical transformations and biological interactions, distinguishing it from other quinoline derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
